4-(2-Methyl-5-nitroanilino)-4-oxobutanoic acid
Overview
Description
4-(2-Methyl-5-nitroanilino)-4-oxobutanoic acid is an organic compound that features a nitro group, an aniline derivative, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-5-nitroanilino)-4-oxobutanoic acid typically involves the nitration of o-toluidine to produce 2-Methyl-5-nitroaniline, followed by further reactions to introduce the butanoic acid moiety. One common method involves the following steps:
Nitration of o-Toluidine: o-Toluidine is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (around -10°C) to yield 2-Methyl-5-nitroaniline.
Formation of this compound: The 2-Methyl-5-nitroaniline is then reacted with succinic anhydride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-5-nitroanilino)-4-oxobutanoic acid can undergo several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducers like tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Reduction of the nitro group yields 4-(2-Methyl-5-aminoanilino)-4-oxobutanoic acid.
Substitution: Halogenation of the aromatic ring can yield various halogenated derivatives of the compound.
Scientific Research Applications
4-(2-Methyl-5-nitroanilino)-4-oxobutanoic acid has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-5-nitroanilino)-4-oxobutanoic acid involves its interaction with various molecular targets:
Molecular Targets: The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Pathways Involved: The compound can participate in redox reactions, affecting cellular oxidative stress pathways and potentially influencing enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroaniline: An isomer with similar structural features but different reactivity and applications.
4-Methyl-2-nitroaniline: Another isomer with distinct properties and uses in nonlinear optical applications.
Uniqueness
4-(2-Methyl-5-nitroanilino)-4-oxobutanoic acid is unique due to the presence of both a nitro group and a butanoic acid moiety, which confer specific chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-(2-methyl-5-nitroanilino)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7-2-3-8(13(17)18)6-9(7)12-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSZXRAMYNBQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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